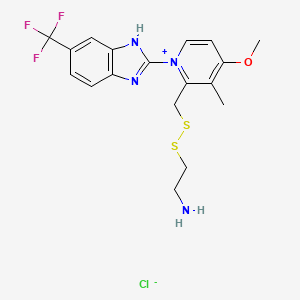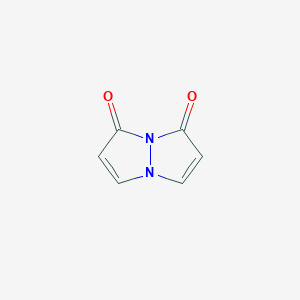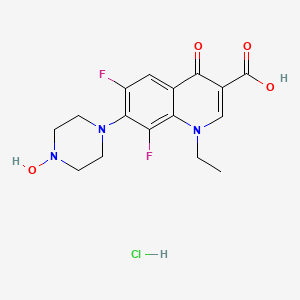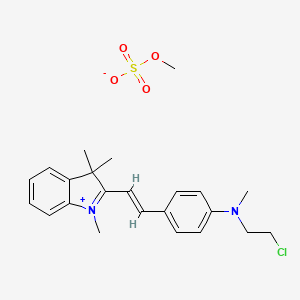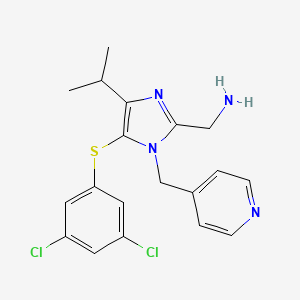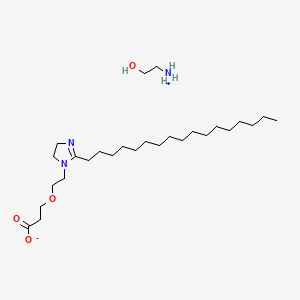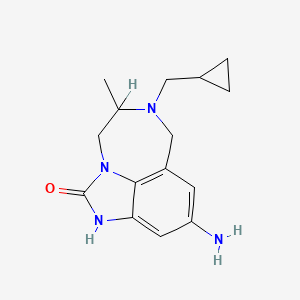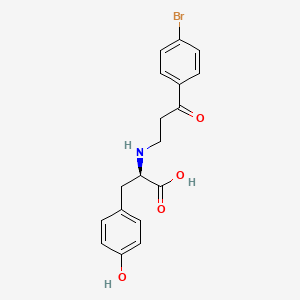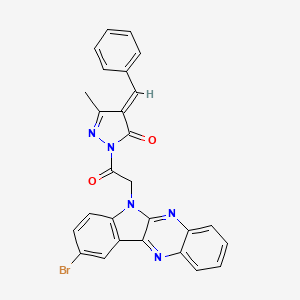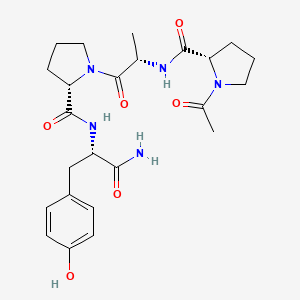
Acetyl-prolyl-alanyl-prolyl-tyrosylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-prolyl-alanyl-prolyl-tyrosylamide: is a synthetic peptide compound with the molecular formula C24H33N5O6 and a molecular weight of 487.549 g/mol This compound is composed of a sequence of amino acids, specifically acetylated proline, alanine, proline, and tyrosine, ending with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetyl-prolyl-alanyl-prolyl-tyrosylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions: Acetyl-prolyl-alanyl-prolyl-tyrosylamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed:
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Acetyl-prolyl-alanyl-prolyl-tyrosylamide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of acetyl-prolyl-alanyl-prolyl-tyrosylamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Acetyl-prolyl-alanyl-prolyl-tyrosine: Similar structure but lacks the amide group.
Acetyl-prolyl-alanyl-prolyl-phenylalanine: Substitution of tyrosine with phenylalanine.
Acetyl-prolyl-alanyl-prolyl-serine: Substitution of tyrosine with serine.
Uniqueness: Acetyl-prolyl-alanyl-prolyl-tyrosylamide is unique due to its specific sequence and the presence of an amide group, which can influence its stability, solubility, and biological activity. The combination of proline residues and tyrosine provides distinct structural and functional properties compared to other similar peptides.
Propiedades
Número CAS |
60240-19-9 |
|---|---|
Fórmula molecular |
C24H33N5O6 |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33N5O6/c1-14(26-22(33)19-5-3-11-28(19)15(2)30)24(35)29-12-4-6-20(29)23(34)27-18(21(25)32)13-16-7-9-17(31)10-8-16/h7-10,14,18-20,31H,3-6,11-13H2,1-2H3,(H2,25,32)(H,26,33)(H,27,34)/t14-,18-,19-,20-/m0/s1 |
Clave InChI |
HLMYQKFJANCLBS-DSYPUSFNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)

